4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid
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Overview
Description
4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of an iodine atom at position 4, a methyl group at position 1, and carboxylic acid groups at positions 3 and 5. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole tricarboxylic acids.
Substitution: The iodine atom at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, nucleophiles for substitution, and various catalysts for cyclization reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include pyrazole derivatives with different functional groups, such as tricarboxylic acids and substituted pyrazoles .
Scientific Research Applications
4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as alcohol dehydrogenase by binding to the active site and preventing substrate conversion . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Pyrazole dicarboxylic acid: Similar structure but lacks the iodine and methyl groups.
4-Iodopyrazole: Contains the iodine atom but lacks the carboxylic acid groups.
3-Iodo-4-methyl-1H-pyrazole: Similar but with different substitution patterns.
Uniqueness
4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5IN2O4 |
---|---|
Molecular Weight |
296.02 g/mol |
IUPAC Name |
4-iodo-1-methylpyrazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C6H5IN2O4/c1-9-4(6(12)13)2(7)3(8-9)5(10)11/h1H3,(H,10,11)(H,12,13) |
InChI Key |
MUWLPASDLVIRHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)I)C(=O)O |
Origin of Product |
United States |
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